molecular formula C7H11NO3 B099575 Butyl isocyanatoacetate CAS No. 17046-22-9

Butyl isocyanatoacetate

Cat. No. B099575
CAS RN: 17046-22-9
M. Wt: 157.17 g/mol
InChI Key: RMZSOGJUEUFCBK-UHFFFAOYSA-N
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Description

Butyl isocyanatoacetate is a chemical compound that is a derivative of isocyanic acid and is used as a precursor in the synthesis of various biologically active substances, including fungicides, preservatives, and insecticides. It is part of a broader class of isocyanates, which are known for their reactivity and application in the production of personal care products and other chemicals .

Synthesis Analysis

The synthesis of butyl isocyanatoacetate can be achieved through several methods. One such method involves the thermolysis of carbamates, which is a process that can be catalyzed to improve yield and reduce the required temperature. This method has been demonstrated to produce butyl isocyanate with a yield of 49% using a laboratory setup that includes a gas flow reactor . Another synthesis route is the electropolymerization of n-butyl isocyanate, which results in the formation of high molecular weight poly(n-butyl isocyanate) .

Molecular Structure Analysis

The molecular structure of butyl isocyanatoacetate is related to that of tert-butyl isocyanate, which has been studied using gas electron diffraction. The structure of tert-butyl isocyanate features a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group. The nitrogen bond angle in tert-butyl isocyanate is similar to that in other alkyl isocyanates and is unaffected by steric interactions . This information can provide insights into the structural characteristics of butyl isocyanatoacetate.

Chemical Reactions Analysis

Butyl isocyanatoacetate, like other isocyanates, is highly reactive and can participate in a variety of chemical reactions. For instance, t-butyl isocyanide has been shown to interact with methyl compounds of various metals, leading to the formation of insertion products. This demonstrates the reactivity of isocyanides with metal compounds, which could be relevant for the reactivity of butyl isocyanatoacetate . Additionally, isocyanates are known to be involved in multicomponent chemistry, which is a powerful tool for synthesizing biochemically relevant compounds such as peptides and nitrogen heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl isocyanatoacetate are not explicitly detailed in the provided papers. However, the properties of isocyanates, in general, include being highly reactive chemicals that can react with a variety of functional groups, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The electropolymerization study of n-butyl isocyanate suggests that isocyanates can undergo polymerization under certain conditions, which is indicative of their chemical behavior . The thermal stability and reactivity of butyl isocyanatoacetate can be inferred from the synthesis methods, which involve temperatures ranging from 200 to 450 °C .

Scientific Research Applications

1. Precursor for Biologically Active Substances

Butyl isocyanatoacetate, particularly butyl isocyanate, is a precursor for the production of various biologically active substances. These include fungicides, preservatives, insecticides, and personal care products. The non-catalytic thermal decomposition of N-alkylcarbamates to form alkylisocyanates, such as butylisocyanate, is a key process in these applications (Dashkin et al., 2019).

2. Diagnostic Tool for Occupational Asthma

Butyl isocyanate has been used in studies for diagnosing occupational asthma. A study developed equipment, GenaSIC, which can generate various agents, including butyl isocyanate, for assessing the feasibility of its use in patients investigated for occupational asthma (Caron et al., 2010).

3. In Chemical Synthesis and Catalysis

Butyl isocyanatoacetate plays a role in chemical synthesis and catalysis. For example, a study explored the use of butyl-3-methylimidazolium chloroaluminate ionic liquid as a catalyst in the Pechmann condensation, demonstrating its efficiency and potential in chemical syntheses (Potdar et al., 2001).

4. Environmental and Occupational Safety Analysis

Studies have also focused on the environmental and occupational safety aspects of isocyanates, including butyl isocyanate. For instance, research has been conducted on the efficiency of different solvents in sampling isocyanates for analysis, which is crucial for ensuring safety in environments where these chemicals are used (Wu et al., 1997).

5. Biomedical Research

In the biomedical field, butyl isocyanate has been studied for its interaction with biological molecules. A study investigated the binding of n-butyl isocyanide, a derivative of butyl isocyanate, to human hemoglobin, contributing to the understanding of hemoglobin's structure and function (Huestis & Raftery, 1972).

Safety And Hazards

Butyl isocyanatoacetate is classified as a combustible liquid and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

butyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZSOGJUEUFCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066152
Record name Butyl isocyanatoacetate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl isocyanatoacetate

CAS RN

17046-22-9
Record name Butyl 2-isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, butyl ester
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Record name Butyl isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name BUTYL ISOCYANATOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
AB Hadapad, CS Prabhakar… - Pest Management …, 2016 - Wiley Online Library
… In the present study, 3-methyl-1-butanol, 2-phenylethanol, butyl isocyanatoacetate, 2-methyl-1-propanol and 3-hydroxy-2-butanone were identified from supernatants of K. oxytoca …
Number of citations: 62 onlinelibrary.wiley.com
WH Kim, CE Masse, B Bihari, J Kumar… - MRS Online …, 1993 - cambridge.org
… Yield: 55% IR(KBr): 3338cm-1 (OH), 2217cm-1 (C=-C) Synthesis of ((6-Butoxy carbonyl) methyl urethanyl)-l-bromo-l-hexyne To a solution of butyl isocyanatoacetate (0.055M) and 6-…
Number of citations: 1 www.cambridge.org
WH Kim, NB Kodali, J Kumar, SK Tripathy - Macromolecules, 1994 - ACS Publications
… Hexyn- l-ol was obtained from Fluka Chemicals, and butyl isocyanatoacetate was purchased from Eastman Kodak Co. Other chemicals were obtained from Aldrich Chemical Co. and …
Number of citations: 70 pubs.acs.org
H Matsuzawa, S Okada, A Sarkar… - Journal of Polymer …, 1999 - Wiley Online Library
… In a round-bottom flask, a solution of 4OL4A(8) 3a (600 mg, 1.69 mmol) in toluene (40 mL) was taken and butyl isocyanatoacetate 4 (540 mg, 3.44 mmol) and pyridine (0.3 mL) were …
Number of citations: 21 onlinelibrary.wiley.com
W Cai, Y Zhou, Y He, Y Huang - Chemical Communications, 2021 - pubs.rsc.org
… Alkyl isocyanates could be tolerated as well, and benzyl isocyanate 2t and n-butyl isocyanatoacetate 2u were both suitable for this reaction. …
Number of citations: 9 pubs.rsc.org
K Se, H Ohnuma, T Kotaka - Macromolecules, 1984 - ACS Publications
… The diacetylene diols were allowed to react with either n-butyl isocyanatoacetate or ethyl isocyanatoacetate in purified THE using triethylamine and dibutyltin di-2-ethylhexanoate as …
Number of citations: 46 pubs.acs.org
S Inayama, T Kimura, S Shimada, H Matsuda, S Okada - Synthetic metals, 2009 - Elsevier
… To a solution of 2 (0.40 g, 2.0 mmol) in toluene (20 mL), were added butyl isocyanatoacetate (0.69 g, 4.4 mmol) and dibutyltin dilaurate (two drops). The mixture was stirred overnight at …
Number of citations: 4 www.sciencedirect.com
KG Chittibabu, S Balasubramanian… - … Science, Part A, 1996 - Taylor & Francis
A solution processible thiophene polymer with a hydrogen-bond-forming urethane group in the side chain, viz., poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] (PURET), has …
Number of citations: 41 www.tandfonline.com
H Ohnuma, K Inoue, K Se, T Kotaka - Macromolecules, 1984 - ACS Publications
… l-ol [bp 72 C (10 torr)];6 (iii) oxidative coupling of the monoalcohol by Hay’s method6 to obtain 5,7dodecadiyne-l,10-diol; and finally (iv) reaction of the diolwith n-butyl isocyanatoacetate …
Number of citations: 31 pubs.acs.org
J Nagasawa, M Kudo, S Hayashi, N Tamaoki - Langmuir, 2004 - ACS Publications
… In our previous synthetic method, 12 we obtained a dicarboxylic acid by condensing a diynediol with butyl isocyanatoacetate, followed by hydrolysis, and then esterified it with …
Number of citations: 69 pubs.acs.org

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